

# Physical and chemical characteristics of 4-Cyanobenzenesulfonamide

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## Compound of Interest

Compound Name: 4-Cyanobenzenesulfonamide

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An In-depth Technical Guide to the Physical and Chemical Characteristics of **4-Cyanobenzenesulfonamide**

## Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **4-Cyanobenzenesulfonamide** (CBSA). Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the core properties, synthesis, analytical characterization, and chemical behavior of this versatile molecule. As a key building block in synthetic chemistry and a recurring motif in pharmacologically active compounds, a thorough understanding of its properties is essential. This guide synthesizes theoretical knowledge with practical, field-proven insights, offering detailed experimental protocols and data interpretation to support laboratory work and discovery programs.

## Introduction and Molecular Overview

**4-Cyanobenzenesulfonamide**, with the CAS Number 3119-02-6, is an aromatic sulfonamide distinguished by a nitrile group at the para position of the benzene ring. This substitution pattern imparts unique electronic properties that influence its reactivity, acidity, and potential for intermolecular interactions. The sulfonamide moiety is a cornerstone in medicinal chemistry, famously associated with the sulfa class of antibiotics[1]. The addition of the electron-withdrawing cyano group modifies the acidity of the sulfonamide proton and provides a handle for further chemical transformations, making CBSA a valuable intermediate in organic synthesis.

and a scaffold for probing biological targets. Its derivatives have shown promise as inhibitors of various enzymes, most notably carbonic anhydrases[2].

This guide will systematically explore the molecule's fundamental properties, from its basic physical constants to its detailed spectroscopic signature and reactivity profile.

Figure 1: Chemical Structure of **4-Cyanobenzenesulfonamide**.

## Physicochemical Properties

The bulk properties of a compound are critical for its handling, formulation, and application in various experimental settings. The key physicochemical data for **4-Cyanobenzenesulfonamide** are summarized below.

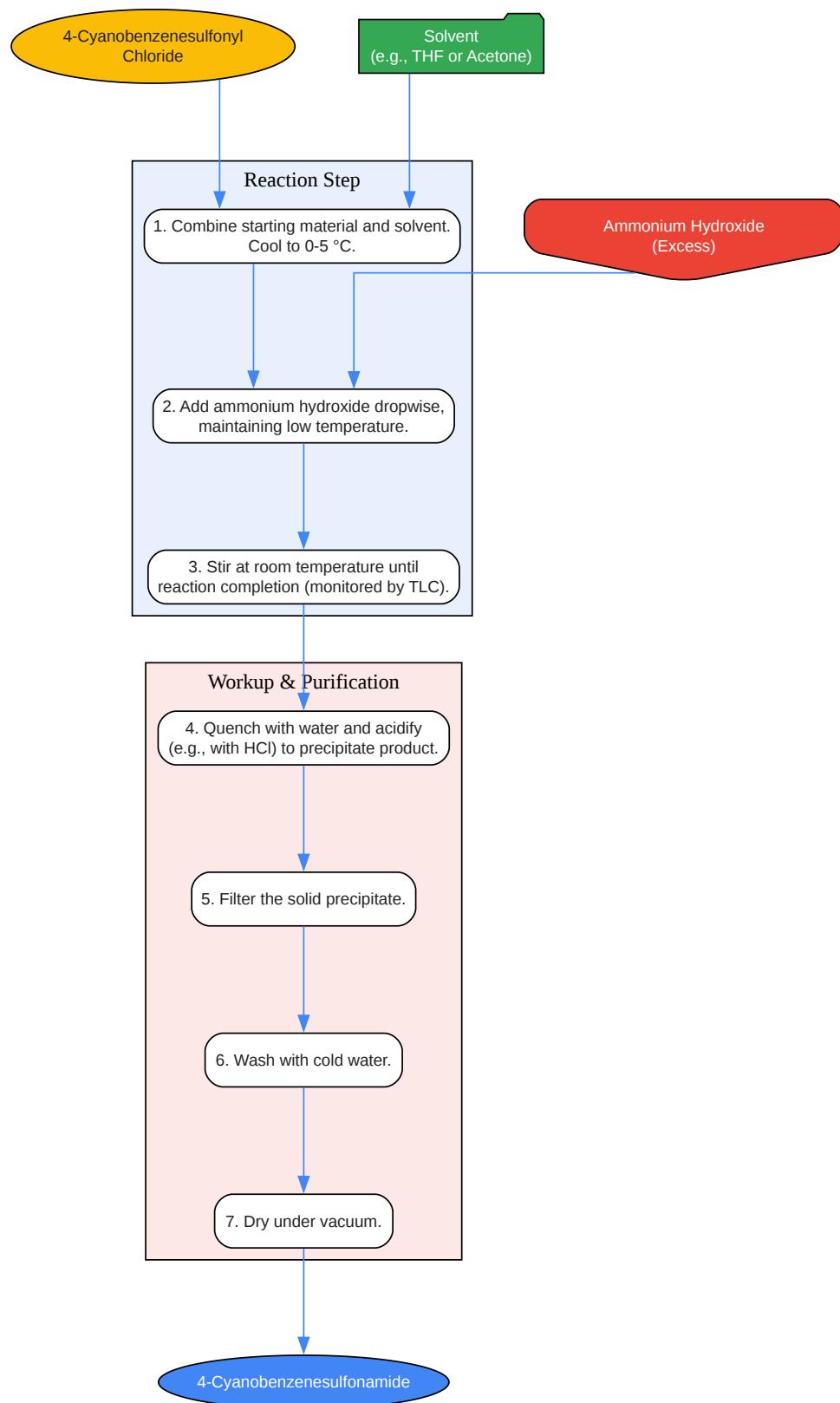
Property	Value	Source(s)
CAS Number	3119-02-6	[3]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub> S	[4]
Molecular Weight	182.20 g/mol	[4]
Appearance	Off-white to white solid/powder	[5]
Melting Point	166 - 170 °C	[4][5]
Boiling Point	400.7 ± 47.0 °C (Predicted)	[5]
Water Solubility	1.11 g/L at 15 °C	[5]
pKa	~9.57 (Predicted, Sulfonamide N-H)	[5]
Density	~1.38 g/cm <sup>3</sup> (Estimate)	[5]

**Solubility Profile:** Beyond its limited solubility in water, **4-Cyanobenzenesulfonamide** exhibits increased solubility in polar organic solvents. Based on the behavior of related sulfonamides, it is expected to be soluble in acetone, methanol, ethanol, and dimethyl sulfoxide (DMSO)[6]. Its acidic nature also renders it soluble in aqueous alkaline solutions (e.g., NaOH, K<sub>2</sub>CO<sub>3</sub>) through the formation of the corresponding salt[6][7].

**Acidity and pKa:** The acidity of the sulfonamide proton (N-H) is a key parameter influencing the compound's behavior in biological systems and its utility in synthesis. The electron-withdrawing nature of the para-cyano group enhances the acidity of the sulfonamide compared to unsubstituted benzenesulfonamide. While the predicted pKa is around 9.57, experimental determination for sulfonamides often involves techniques like UV-metric analysis or liquid chromatography in various solvent mixtures, followed by extrapolation to aqueous conditions[4][8][9][10]. The pKa dictates the ionization state at a given pH, which is crucial for properties like membrane permeability and receptor binding.

## Synthesis Protocol

**4-Cyanobenzenesulfonamide** is most commonly prepared by the reaction of its corresponding sulfonyl chloride with an ammonia source. The precursor, 4-cyanobenzenesulfonyl chloride, is commercially available but can also be synthesized from 4-aminobenzonitrile via a Sandmeyer-type reaction.



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Figure 2: General workflow for the synthesis of **4-Cyanobenzenesulfonamide**.

### Detailed Step-by-Step Protocol:

- **Setup:** In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-cyanobenzenesulfonyl chloride (1.0 eq) in a suitable solvent like acetone or tetrahydrofuran (THF) (approx. 5-10 mL per gram of sulfonyl chloride).
- **Cooling:** Place the flask in an ice-water bath and stir until the solution temperature reaches 0-5 °C.
- **Ammonolysis:** Fill the dropping funnel with an excess of concentrated ammonium hydroxide (e.g., 28-30% NH<sub>3</sub> in water, ~5-10 eq). Add the ammonium hydroxide dropwise to the stirred solution of the sulfonyl chloride. The rate of addition should be controlled to maintain the internal temperature below 10 °C. A white precipitate will form during the addition.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting material.
- **Precipitation:** Pour the reaction mixture into a beaker containing an excess of cold water. Acidify the mixture by slowly adding 1M hydrochloric acid (HCl) until the pH is approximately 2-3. This protonates the sulfonamide salt, causing the neutral product to precipitate out of the solution.
- **Isolation:** Collect the white solid by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the filter cake thoroughly with several portions of cold deionized water to remove any remaining salts.
- **Drying:** Dry the purified product in a vacuum oven at 40-50 °C to a constant weight. The final product should be an off-white powder.

## Analytical and Spectroscopic Characterization

Proper characterization is paramount to confirm the identity and purity of the synthesized compound. Below are the expected analytical and spectroscopic data for **4-Cyanobenzenesulfonamide**.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of **4-Cyanobenzenesulfonamide**. A typical reversed-phase method can be employed.

- Protocol: Representative RP-HPLC Method
  - Column: C18, 4.6 x 150 mm, 5  $\mu$ m particle size[1][11].
  - Mobile Phase A: 0.1% Formic Acid in Water.
  - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  - Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 3 minutes.
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 25 °C.
  - Detection: UV at 254 nm.
  - Injection Volume: 5  $\mu$ L.
  - Sample Preparation: Dissolve sample in a 50:50 mixture of Acetonitrile:Water to a concentration of ~0.5 mg/mL.

Expected Spectroscopic Data:

- $^1\text{H}$  NMR (Proton NMR):
  - Solvent: DMSO-d<sub>6</sub>
  - Predicted Signals: The aromatic region will display a characteristic AA'BB' system for the 1,4-disubstituted benzene ring.
    - $\delta$  ~8.0-8.2 ppm (d, 2H): Two aromatic protons ortho to the electron-withdrawing sulfonyl group.

- $\delta \sim 7.8\text{--}8.0$  ppm (d, 2H): Two aromatic protons ortho to the electron-withdrawing cyano group.
- $\delta \sim 7.4$  ppm (s, 2H): A broad singlet corresponding to the two acidic protons of the sulfonamide ( $-\text{SO}_2\text{NH}_2$ ). This peak will exchange with  $\text{D}_2\text{O}$ .
- $^{13}\text{C}$  NMR (Carbon NMR):
  - Solvent:  $\text{DMSO-d}_6$
  - Predicted Signals:
    - $\delta \sim 145\text{--}148$  ppm: Quaternary carbon attached to the sulfonyl group (C-S).
    - $\delta \sim 133\text{--}135$  ppm: Aromatic C-H carbons ortho to the cyano group.
    - $\delta \sim 127\text{--}129$  ppm: Aromatic C-H carbons ortho to the sulfonyl group.
    - $\delta \sim 117\text{--}119$  ppm: Quaternary carbon of the nitrile group ( $-\text{C}\equiv\text{N}$ )[12][13].
    - $\delta \sim 115\text{--}117$  ppm: Quaternary carbon attached to the cyano group (C-CN).
- Infrared (IR) Spectroscopy:
  - Method: KBr pellet or ATR.
  - Characteristic Peaks ( $\text{cm}^{-1}$ ):
    - $3390\text{--}3320$  &  $3280\text{--}3230$   $\text{cm}^{-1}$ : Two distinct bands for the asymmetric and symmetric N-H stretching of the primary sulfonamide group[14].
    - $\sim 2230$   $\text{cm}^{-1}$ : Sharp, medium intensity peak for the  $\text{C}\equiv\text{N}$  (nitrile) stretch[15].
    - $1345\text{--}1315$  &  $1190\text{--}1145$   $\text{cm}^{-1}$ : Two strong bands for the asymmetric and symmetric S=O stretching of the sulfonyl group, respectively[14][16].
    - $\sim 920$   $\text{cm}^{-1}$ : S-N stretching vibration[14].
    - $\sim 840$   $\text{cm}^{-1}$ : C-H out-of-plane bending characteristic of a 1,4-disubstituted benzene ring.

- Mass Spectrometry (MS):
  - Method: Electron Impact (EI) or Electrospray Ionization (ESI).
  - Expected Molecular Ion:  $[M]^+$  at  $m/z = 182$  (for EI) or  $[M+H]^+$  at  $m/z = 183$  /  $[M-H]^-$  at  $m/z = 181$  (for ESI).
  - Key Fragmentation Patterns (EI):
    - $m/z$  118: Loss of  $SO_2$  (64 amu).
    - $m/z$  102: Loss of the sulfonamide group ( $-SO_2NH_2$ ).
    - $m/z$  76: Phenyl fragment.

## Chemical Reactivity and Applications

The utility of **4-Cyanobenzenesulfonamide** stems from the reactivity of its functional groups, particularly its role as a protecting group for amines.

**Amine Protection and Deprotection:** The 4-cyanobenzenesulfonyl ("nosyl-like") group is an effective protecting group for secondary amines. It forms stable, crystalline sulfonamides that are resistant to a variety of reaction conditions[17][18]. A key advantage is its orthogonal deprotection chemistry compared to other common protecting groups.

Figure 3: Cleavage of the 4-cyanobenzenesulfonyl group from a secondary amine.

The deprotection is typically achieved cleanly using a thiol and a non-nucleophilic base[17][18]. The mechanism involves nucleophilic aromatic substitution, where the thiol attacks the carbon bearing the sulfonyl group, facilitated by the electron-withdrawing nature of the cyano group.

**Medicinal Chemistry Applications:** The sulfonamide scaffold is a privileged structure in drug design. Derivatives of **4-Cyanobenzenesulfonamide** have been investigated as inhibitors of carbonic anhydrase (CA), an enzyme family involved in various physiological processes. The primary sulfonamide group can coordinate to the zinc ion in the active site of CA enzymes, making it a potent pharmacophore. The cyano-substituted phenyl ring allows for exploration of the inhibitor binding pocket and modulation of physicochemical properties like solubility and cell permeability.

## Safety and Handling

**4-Cyanobenzenesulfonamide** is classified as an irritant and is harmful if swallowed.

- Hazard Codes: Xi, Xn[3].
- Risk Statements: R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin)[3].
- Safety Precautions:
  - Handle in a well-ventilated area or fume hood.
  - Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
  - Avoid inhalation of dust.
  - Avoid contact with skin and eyes.
  - Store in a tightly sealed container in a cool, dry place.

## Conclusion

**4-Cyanobenzenesulfonamide** is a well-characterized compound with significant utility in both synthetic and medicinal chemistry. Its defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity make it a reliable tool for researchers. This guide has consolidated the essential technical information and provided practical protocols to facilitate its effective use in the laboratory. As the demand for novel chemical entities continues to grow, such foundational building blocks will remain indispensable to the scientific community.

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